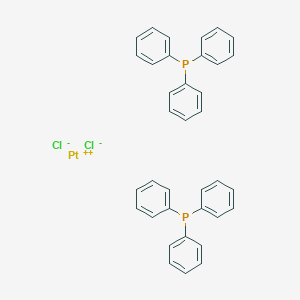

cis-Dichlorobis(triphenylphosphine)platinum(II)

描述

属性

IUPAC Name |

dichloroplatinum;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFJSPPHVXDRIE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-34-5, 14056-88-3, 15604-36-1 | |

| Record name | Dichlorobis(triphenylphosphine)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Dichlorobis(triphenylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorobis(triphenylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-Dichlorobis(triphenylphosphine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract: cis-Dichlorobis(triphenylphosphine)platinum(II), scientifically known as cis-[PtCl₂(P(C₆H₅)₃)₂], is a square planar platinum(II) coordination complex.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, particularly in catalysis and as a precursor in the synthesis of other platinum compounds.[1] Its structural similarity to the well-known chemotherapeutic agent cisplatin has also made it a subject of interest in medicinal chemistry for its potential anticancer properties.[2] This document consolidates key data, presents detailed experimental protocols, and visualizes important chemical processes to serve as a technical resource for professionals in research and drug development.

Core Chemical and Physical Properties

cis-Dichlorobis(triphenylphosphine)platinum(II) is a white, crystalline powder.[1] It is generally stable under inert conditions but is noted to be hygroscopic.[3] The compound is slightly soluble in chloroform, hexane, and toluene, but insoluble in water.[3][4]

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₆H₃₀Cl₂P₂Pt | [1] |

| Molecular Weight | 790.56 g/mol | [5][6] |

| CAS Number | 15604-36-1 | [5][6] |

| Appearance | White to off-white crystalline solid | [1][7] |

| Melting Point | ≥300 °C (decomposes) | [3][4][5] |

| Solubility | Slightly soluble in chloroform, hexane, toluene; Insoluble in water | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |

Structural and Crystallographic Data

The complex features a square planar geometry around the central platinum(II) atom, with the two triphenylphosphine ligands and two chloride ligands in a cis configuration.[1][2] This arrangement significantly influences its reactivity and biological interactions.[2] X-ray diffraction studies have provided precise measurements of its molecular structure.

Table 2: Key Crystallographic and Bond Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/c | [9] |

| Pt-P Bond Distance (average) | 2.2481 Å - 2.2658 Å | [1][8] |

| Pt-Cl Bond Distance (average) | 2.3244 Å - 2.3548 Å | [1][8] |

Synthesis and Experimental Protocols

The primary method for synthesizing the cis isomer involves the reaction of a soluble platinum(II) chloride salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with triphenylphosphine (PPh₃).[1]

Experimental Protocol: Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)

Objective: To synthesize cis-[PtCl₂(PPh₃)₂] from potassium tetrachloroplatinate(II).[1]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Triphenylphosphine (PPh₃)

-

Solvent (e.g., ethanol or an aqueous medium)

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Hirsch funnel)

-

Washing solvents (e.g., ethanol, ether)

Procedure:

-

A solution of potassium tetrachloroplatinate(II) is prepared in a suitable solvent in a reaction flask.

-

Two equivalents of triphenylphosphine, dissolved in the same solvent, are added to the platinum salt solution.

-

The reaction mixture is heated with stirring for a specified duration to facilitate the ligand substitution reaction.[1] The reaction is: K₂PtCl₄ + 2 PPh₃ → cis-[PtCl₂(PPh₃)₂] + 2 KCl.[1]

-

As the reaction proceeds, the product precipitates from the solution as a white solid.

-

After cooling the mixture, the solid product is collected by filtration.

-

The collected solid is washed with ethanol and then ether to remove any unreacted starting materials and byproducts.

-

The final product is dried under vacuum to yield cis-Dichlorobis(triphenylphosphine)platinum(II).

References

- 1. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 2. cis-Dichlorobis(triphenylphosphine)platinum(II) | 15604-36-1 | Benchchem [benchchem.com]

- 3. cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. cis-Dichlorobis(triphenylphosphine)platinum(II) 15604-36-1 [sigmaaldrich.com]

- 6. cis-Bis(triphenylphosphine)platinum(II) chloride [webbook.nist.gov]

- 7. strem.com [strem.com]

- 8. cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis-Dichlorobis(triphenylphosphine)platinum(II)

CAS Number: 15604-36-1

This technical guide provides a comprehensive overview of cis-dichlorobis(triphenylphosphine)platinum(II), a square planar platinum(II) complex. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, spectroscopic characterization, and its significant applications, particularly in the realm of anticancer research.

Core Chemical and Physical Properties

cis-Dichlorobis(triphenylphosphine)platinum(II) is a white, crystalline powder.[1] It is a coordination complex with a central platinum atom in the +2 oxidation state. The cis-configuration of the chloride and triphenylphosphine ligands is a crucial feature that significantly influences its reactivity and biological activity.[1]

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₃₀Cl₂P₂Pt | [2] |

| Molecular Weight | 790.56 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | ≥300 °C | [2] |

| Solubility | Slightly soluble in chloroform, hexane, and toluene. Insoluble in water. | [3] |

Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)

The synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) is typically achieved through the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with triphenylphosphine (PPh₃) in an aqueous or alcoholic solution. The triphenylphosphine ligands displace two of the chloride ions from the tetrachloroplatinate complex to form the desired product.

Detailed Experimental Protocol

The following protocol describes a common laboratory-scale synthesis of cis-dichlorobis(triphenylphosphine)platinum(II):

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Triphenylphosphine (PPh₃)

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in a minimal amount of hot water.

-

In a separate beaker, dissolve a slight excess (approximately 2.2 equivalents) of triphenylphosphine in warm ethanol.

-

Slowly add the triphenylphosphine solution to the stirring aqueous solution of potassium tetrachloroplatinate(II).

-

A pale-yellow precipitate of cis-dichlorobis(triphenylphosphine)platinum(II) will begin to form.

-

Continue stirring the reaction mixture at an elevated temperature (e.g., 60-70 °C) for a specified period (typically 1-2 hours) to ensure the completion of the reaction.

-

Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the precipitate with cold water, followed by small portions of cold ethanol, and finally with diethyl ether to facilitate drying.

-

Dry the product under vacuum to obtain the final cis-dichlorobis(triphenylphosphine)platinum(II) complex.

Diagram 1: General Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and subsequent characterization of cis-dichlorobis(triphenylphosphine)platinum(II).

Spectroscopic and Structural Data

The characterization of cis-dichlorobis(triphenylphosphine)platinum(II) relies on various spectroscopic techniques that provide insights into its structure and purity.

Table 2: Spectroscopic Data

| Technique | Parameter | Value | Reference(s) |

| ³¹P NMR | Chemical Shift (δ) | ~15 ppm | [4] |

| ¹J(¹⁹⁵Pt-¹³P) Coupling Constant | ~3600 Hz | [4] | |

| ¹⁹⁵Pt NMR | Chemical Shift (δ) | ~ -4650 ppm (relative to Na₂PtCl₆) | [5] |

| IR Spectroscopy | Pt-Cl stretching frequency (ν) | ~315 cm⁻¹ and ~290 cm⁻¹ | [6] |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | ~260 nm, ~350 nm | [7][8] |

Structural Data: X-ray crystallography has confirmed the square planar geometry of cis-dichlorobis(triphenylphosphine)platinum(II). The average Pt-P bond distance is approximately 2.261 Å, and the average Pt-Cl bond distance is about 2.346 Å.[1]

Applications in Drug Development and Catalysis

cis-Dichlorobis(triphenylphosphine)platinum(II) serves as a versatile precursor for the synthesis of other platinum-based compounds and has been investigated for its potential as an anticancer agent and as a catalyst.[3]

Anticancer Activity and Mechanism of Action

Similar to the well-known anticancer drug cisplatin, the biological activity of cis-dichlorobis(triphenylphosphine)platinum(II) is primarily attributed to its ability to interact with DNA. Upon entering a cell, the chloride ligands can be displaced by water molecules in the low-chloride intracellular environment, forming a reactive aqua species. This activated complex can then bind to the nitrogenous bases of DNA, particularly the N7 atoms of guanine and adenine.

The binding of the platinum complex to DNA can lead to the formation of various adducts, including intrastrand and interstrand crosslinks. These DNA lesions distort the double helix, which can inhibit critical cellular processes such as DNA replication and transcription. Ultimately, the accumulation of DNA damage can trigger a cascade of signaling events that lead to programmed cell death, or apoptosis.

Apoptosis Signaling Pathway

The induction of apoptosis by DNA damage is a complex process involving multiple signaling pathways. The p53 tumor suppressor protein plays a crucial role in this process.[9] In response to DNA damage, p53 is activated and can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10]

Diagram 2: p53-Mediated Apoptosis Signaling Pathway

Caption: A simplified diagram of the p53-mediated apoptosis signaling pathway initiated by DNA damage from cis-dichlorobis(triphenylphosphine)platinum(II).

Experimental Protocol for Anticancer Activity Assessment

A common method to evaluate the in vitro anticancer activity of a compound is the MTT assay, which measures cell viability.[11]

Materials:

-

Cancer cell line (e.g., A2780 ovarian cancer cells)[11]

-

Non-cancerous cell line (for assessing selectivity)

-

cis-Dichlorobis(triphenylphosphine)platinum(II)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or a buffered solution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Culture the selected cancer and non-cancerous cells in appropriate flasks until they reach the desired confluency.

-

Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight in an incubator (37 °C, 5% CO₂).

-

Prepare a stock solution of cis-dichlorobis(triphenylphosphine)platinum(II) in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the platinum complex. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]

Conclusion

cis-Dichlorobis(triphenylphosphine)platinum(II) is a fundamentally important platinum complex with well-characterized chemical and physical properties. Its role as a precursor in the synthesis of other platinum compounds and its potential as an anticancer agent make it a subject of continued interest in both academic and industrial research. This guide has provided a detailed overview of its synthesis, characterization, and biological activity, offering a valuable resource for professionals in the fields of chemistry and drug development.

References

- 1. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 2. cis-Dichlorobis(triphenylphosphine)platinum(II) 15604-36-1 [sigmaaldrich.com]

- 3. cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 细胞凋亡信号转导的 p53 通路 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. mdpi.com [mdpi.com]

- 11. Promising Anticancer Activity of [Bis(1,8-quinolato)palladium (II)] Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on cis-Dichlorobis(triphenylphosphine)platinum(II)

This technical guide provides a comprehensive overview of the core chemical and physical properties of cis-Dichlorobis(triphenylphosphine)platinum(II), a coordination complex with significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties and Molecular Weight

cis-Dichlorobis(triphenylphosphine)platinum(II), with the chemical formula C₃₆H₃₀Cl₂P₂Pt, is a white, crystalline solid.[1] It is a square planar complex of platinum(II).[1] The accurate determination of its molecular weight is fundamental for stoichiometric calculations in synthesis and for various analytical techniques.

Data Presentation: Atomic and Molecular Weights

The molecular weight is calculated based on the atomic weights of its constituent elements. The table below summarizes the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) and the calculated molecular weight of the complex.

| Element (Symbol) | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight Contribution ( g/mol ) |

| Platinum (Pt) | 195.084[2][3][4][5] | 1 | 195.084 |

| Chlorine (Cl) | 35.453[6][7] | 2 | 70.906 |

| Phosphorus (P) | 30.974[8][9][10][11] | 2 | 61.948 |

| Carbon (C) | 12.011[12][13][14][15] | 36 | 432.396 |

| Hydrogen (H) | 1.008[16][17][18][19] | 30 | 30.240 |

| Total Molecular Weight | 790.574 |

Note: The molecular weight is often cited as approximately 790.56 g/mol or 790.58 g/mol in commercial sources.[20][21][22][23]

Experimental Protocols

The synthesis and characterization of cis-Dichlorobis(triphenylphosphine)platinum(II) are standard procedures in inorganic and organometallic chemistry laboratories.

Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)

A common method for the synthesis of the cis isomer involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with triphenylphosphine (PPh₃).

Methodology:

-

Dissolution of Reactant: Potassium tetrachloroplatinate(II) is dissolved in a suitable solvent, typically water or a mixture of water and ethanol.

-

Addition of Ligand: A solution of triphenylphosphine in a water-miscible organic solvent, such as ethanol, is added dropwise to the platinum salt solution with constant stirring.

-

Precipitation: The product, cis-Dichlorobis(triphenylphosphine)platinum(II), is sparingly soluble in the reaction mixture and precipitates out as a white solid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: The final product is dried under vacuum to yield the pure cis isomer.

The reaction can be represented by the following equation:

K₂[PtCl₄] + 2 P(C₆H₅)₃ → cis-[PtCl₂(P(C₆H₅)₃)₂] + 2 KCl

Mandatory Visualization

The following diagrams illustrate the molecular structure and a typical experimental workflow for the synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II).

References

- 1. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 2. Atomic Weight of Platinum | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 4. Platinum - Wikipedia [en.wikipedia.org]

- 5. Platinum | Pt (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. Phosphorus - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Phosphorus | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Atomic Data for Phosphorus (P ) [physics.nist.gov]

- 11. Phosphorus - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. byjus.com [byjus.com]

- 13. Atomic/Molar mass [westfield.ma.edu]

- 14. youtube.com [youtube.com]

- 15. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 16. quora.com [quora.com]

- 17. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 18. Hydrogen - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. strem.com [strem.com]

- 21. cis-Dichlorobis(triphenylphosphine)platinum(II) 15604-36-1 [sigmaaldrich.com]

- 22. colonialmetals.com [colonialmetals.com]

- 23. americanelements.com [americanelements.com]

The Genesis of a Platinum Cornerstone: A Technical Guide to the Discovery of cis-Dichlorobis(trip-henylphosphine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical discovery, synthesis, and characterization of cis-dichlorobis(triphenylphosphine)platinum(II), a foundational platinum(II) complex. It serves as a critical precursor in the synthesis of numerous organometallic and coordination compounds, and its lineage is intertwined with the development of platinum-based anticancer therapies.

Historical Context: From Peyrone's Chloride to Phosphine Complexes

The story of cis-dichlorobis(triphenylphosphine)platinum(II) is built upon the foundational work of early inorganic chemists. In the 1840s, Michele Peyrone synthesized cis-diamminedichloroplatinum(II), which would later be known as the groundbreaking anticancer drug cisplatin. This discovery laid the groundwork for the exploration of platinum coordination chemistry.

A significant advancement in platinum chemistry came in 1870 when Cahours and Gal reported the first synthesis of platinum-phosphine complexes, specifically cis- and trans-PtCl2(PEt3)2. This marked the introduction of phosphines as important ligands in platinum chemistry, paving the way for the synthesis of a vast array of related compounds with diverse properties and applications. The work of historian of chemistry George B. Kauffman has been instrumental in documenting and contextualizing these early discoveries in platinum chemistry.

While a singular "discovery" paper for cis-dichlorobis(triphenylphosphine)platinum(II) is not readily identifiable, its synthesis from potassium tetrachloroplatinate and triphenylphosphine has become a standard and widely adopted procedure in inorganic synthesis.

Experimental Protocol: Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)

The following protocol details the well-established method for the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) from potassium tetrachloroplatinate(II) and triphenylphosphine.[1]

Materials:

-

Potassium tetrachloroplatinate(II) (K2PtCl4)

-

Triphenylphosphine (PPh3)

-

Ethanol

-

Diethyl ether

-

Distilled water

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of Reactants: In a Schlenk flask, dissolve triphenylphosphine (2.1 molar equivalents to K2PtCl4) in ethanol (approximately 20 mL per gram of K2PtCl4) with gentle heating and stirring.

-

Preparation of Platinum Salt Solution: In a separate beaker, dissolve potassium tetrachloroplatinate(II) (1 molar equivalent) in a minimal amount of warm distilled water.

-

Reaction: Slowly add the aqueous solution of potassium tetrachloroplatinate(II) to the ethanolic solution of triphenylphosphine with vigorous stirring. A pale-yellow precipitate of the product should form immediately.

-

Reflux: Fit the flask with a condenser and heat the reaction mixture to a gentle reflux for approximately 1-2 hours to ensure the completion of the reaction.

-

Isolation of Product: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with warm ethanol, distilled water, and finally with diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to obtain cis-dichlorobis(triphenylphosphine)platinum(II) as a white to off-white crystalline solid.

Quantitative Data

The following tables summarize key quantitative data for cis-dichlorobis(triphenylphosphine)platinum(II).

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C36H30Cl2P2Pt | [2] |

| Molar Mass | 790.56 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | ≥300 °C (decomposes) | [2] |

| CAS Number | 15604-36-1 |

Table 2: Structural Data from X-ray Crystallography

| Bond | Bond Length (Å) |

| Pt-P | 2.261 (average) |

| Pt-Cl | 2.346 (average) |

Table 3: Spectroscopic Data

| Technique | Key Observables |

| Infrared (IR) Spectroscopy | Pt-Cl stretching frequencies: ~310-340 cm⁻¹ (characteristic for cis geometry) |

| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Chemical Shift (δ): ~15 ppm (in CDCl₃) with ¹⁹⁵Pt satellites |

| ¹J(Pt-P) coupling constant: ~3600 Hz | |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Phenyl protons: Multiplet in the aromatic region (~7.2-7.8 ppm) |

Signaling Pathways and Applications

cis-Dichlorobis(triphenylphosphine)platinum(II) is not typically involved in biological signaling pathways itself. However, its significance lies in its role as a precursor to other platinum complexes with potential biological activity. The cis geometry is often a crucial feature for the anticancer activity of platinum complexes, as it allows for chelation to adjacent guanine bases on DNA, leading to bending of the DNA and ultimately apoptosis in cancer cells.

The primary application of cis-dichlorobis(triphenylphosphine)platinum(II) is in synthetic inorganic and organometallic chemistry. It is a versatile starting material for the synthesis of a wide range of other platinum(II) and platinum(0) complexes through ligand substitution reactions. These derivative complexes have applications in catalysis, materials science, and medicinal chemistry research.

References

cis-Dichlorobis(triphenylphosphine)platinum(II) coordination chemistry

An In-depth Technical Guide on the Coordination Chemistry of cis-Dichlorobis(triphenylphosphine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Dichlorobis(triphenylphosphine)platinum(II), a square planar d⁸ metal complex, serves as a foundational precursor in the synthesis of a diverse range of platinum compounds.[1][2] Its significance is rooted in the lability of its chloride ligands, which are amenable to substitution, and the steric and electronic influence of the triphenylphosphine groups.[1] This technical guide provides a comprehensive overview of its synthesis, structural characterization, core reactivity, and applications, particularly its pivotal role as a starting material in the development of novel platinum-based therapeutics. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to offer a practical and in-depth resource for professionals in the chemical and pharmaceutical sciences.

Core Principles: Synthesis and Characterization

The preparation of cis-dichlorobis(triphenylphosphine)platinum(II) is a well-established synthetic procedure in inorganic chemistry, valued for its reliability and the crystalline nature of the product. The most common route involves the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine.[2]

Experimental Protocol: Synthesis

A standard laboratory preparation for the cis-isomer is as follows:

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Triphenylphosphine (PPh₃)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Diethyl ether (Et₂O)

Procedure:

-

A solution of K₂[PtCl₄] is prepared in hot water.

-

A twofold molar excess of PPh₃ is dissolved in hot ethanol.

-

The ethanolic PPh₃ solution is added to the aqueous K₂[PtCl₄] solution, leading to the precipitation of the product.[2] The reaction is typically heated to ensure completion.[2]

-

The mixture is cooled to maximize the yield of the crystalline solid.

-

The product is isolated by vacuum filtration.

-

The collected solid is washed sequentially with water, cold ethanol, and diethyl ether to remove unreacted starting materials and byproducts.

-

The final product, a white to pale yellow powder, is dried under vacuum.[2]

Caption: A typical workflow for the laboratory synthesis of cis-PtCl₂(PPh₃)₂.

Physicochemical and Spectroscopic Characterization

The identity and purity of the complex are confirmed through a suite of analytical techniques. The cis geometry imparts specific spectroscopic signatures that distinguish it from its trans isomer.

| Property / Technique | Parameter | Typical Value / Observation |

| Physical Appearance | State | White to pale yellow crystalline powder[2] |

| Molecular Weight | g/mol | 790.56[3][4] |

| Melting Point | °C | ≥300 (with decomposition)[5] |

| ³¹P{¹H} NMR Spectroscopy | Chemical Shift (δ) | ~13.7 ppm[6] |

| ¹J(¹⁹⁵Pt-¹P) Coupling | ~3610 Hz[6] | |

| Infrared (IR) Spectroscopy | ν(Pt-Cl) | Two distinct bands characteristic of C₂ᵥ symmetry |

Structural Data

X-ray crystallography provides definitive information on the molecular geometry of cis-dichlorobis(triphenylphosphine)platinum(II), confirming its distorted square planar arrangement. The steric bulk of the adjacent triphenylphosphine ligands influences the bond angles around the platinum center.

| Parameter | Average Value (Å or °) |

| Bond Length: Pt–P | 2.261 Å[2] |

| Bond Length: Pt–Cl | 2.346 Å[2] |

| Bond Angle: P–Pt–P | ~98° |

| Bond Angle: Cl–Pt–Cl | ~88° |

| Bond Angle: P–Pt–Cl (cis) | ~87° |

Data sourced from crystallographic studies of the cis-isomer.[2][7]

Core Reactivity and Coordination Chemistry

The coordination chemistry of cis-dichlorobis(triphenylphosphine)platinum(II) is dominated by ligand substitution reactions.[1] The platinum-chloride bonds are relatively labile and can be cleaved to allow for the coordination of a wide variety of incoming ligands, including amines, thiolates, and other phosphines.[1] This reactivity is fundamental to its utility as a precursor.

These reactions generally proceed through an associative mechanism, which is common for 16-electron square planar d⁸ complexes like those of Pt(II).[8]

References

- 1. cis-Dichlorobis(triphenylphosphine)platinum(II) | 15604-36-1 | Benchchem [benchchem.com]

- 2. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 3. cis-Bis(triphenylphosphine)platinum(II) chloride | C36H30Cl2P2Pt | CID 82448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

- 5. cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ligand Substitution | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide on the Electronic Structure of cis-Dichlorobis(triphenylphosphine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure of cis-dichlorobis(triphenylphosphine)platinum(II) (cis-[PtCl₂(PPh₃)₂]), a square planar d⁸ transition metal complex with significant applications in catalysis and as a precursor for potential therapeutic agents. This document details the synthesis, experimental characterization, and computational analysis of its electronic properties. Key experimental data from UV-Visible (UV-Vis) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Cyclic Voltammetry (CV) are summarized. Furthermore, a detailed molecular orbital (MO) analysis based on Density Functional Theory (DFT) is presented to provide a fundamental understanding of its bonding and reactivity. The guide also explores the biological implications of platinum complexes, outlining the apoptotic signaling pathway induced by platinum-DNA adducts, a crucial aspect for drug development professionals.

Introduction

cis-Dichlorobis(triphenylphosphine)platinum(II) is a white, crystalline, square planar complex of platinum in the +2 oxidation state.[1] Its chemical formula is [PtCl₂(P(C₆H₅)₃)₂]. The arrangement of the two bulky triphenylphosphine ligands and two chloro ligands in a cis configuration imparts specific steric and electronic properties that govern its reactivity and potential applications. Understanding the electronic structure of this complex is paramount for designing novel catalysts and therapeutic agents. This guide synthesizes experimental and theoretical data to provide a detailed electronic profile of the molecule.

Synthesis and Characterization

The synthesis of cis-[PtCl₂(PPh₃)₂] is typically achieved through the reaction of a platinum(II) salt with triphenylphosphine.[1]

Synthesis Workflow

The most common synthetic route involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with two equivalents of triphenylphosphine (PPh₃) in a suitable solvent.[1]

Caption: Synthesis workflow for cis-[PtCl₂(PPh₃)₂].

Experimental Determination of Electronic Structure

The electronic structure of cis-[PtCl₂(PPh₃)₂] can be probed using various spectroscopic and electrochemical techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For platinum(II) phosphine complexes, the spectra are typically characterized by strong absorptions in the UV region and weaker bands extending into the visible region.[2][3]

Table 1: Representative UV-Vis Absorption Data for cis-Platinum(II) Phosphine Complexes

| Wavelength Range (nm) | Molar Absorptivity (ε / M⁻¹cm⁻¹) | Assignment |

| < 300 | High ( > 10⁴) | Ligand-centered (π → π* transitions of PPh₃) |

| 300 - 360 | Low to Medium (10² - 10³) | d-d transitions, Metal-to-Ligand Charge Transfer (MLCT) |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent elements. The binding energy of the core electrons is sensitive to the chemical environment of the atom. For cis-[PtCl₂(PPh₃)₂], the Pt 4f core level is of particular interest.

Table 2: Representative Pt 4f Binding Energies for Pt(II) Complexes

| Core Level | Binding Energy (eV) |

| Pt 4f₇/₂ | ~73.0 |

| Pt 4f₅/₂ | ~76.3 |

Note: The exact binding energies can vary slightly depending on the specific complex and instrumental calibration. The values presented are typical for Pt(II) complexes and serve as a reference.[4][5]

Cyclic Voltammetry (CV)

Table 3: Expected Redox Behavior of cis-[PtCl₂(PPh₃)₂]

| Process | Potential Range (vs. Ag/AgCl) | Description |

| Oxidation | +0.5 to +1.5 V | Irreversible oxidation of Pt(II) to Pt(III) or Pt(IV). |

| Reduction | -1.0 to -2.0 V | Irreversible reduction of Pt(II) to Pt(I) or Pt(0). |

Note: The potential ranges are estimates based on the general electrochemical behavior of similar platinum(II) phosphine complexes and can be influenced by the solvent and electrolyte used.[6][7]

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) calculations provide a powerful tool for elucidating the molecular orbital (MO) diagram and understanding the nature of bonding in cis-[PtCl₂(PPh₃)₂].

Molecular Orbital Diagram

A qualitative molecular orbital diagram for a square planar d⁸ complex like cis-[PtCl₂(PPh₃)₂] shows the interaction of the platinum d-orbitals with the ligand orbitals. The diagram below illustrates the expected splitting of the d-orbitals.

Caption: Qualitative MO diagram for a square planar d⁸ complex.

In cis-[PtCl₂(PPh₃)₂], the highest occupied molecular orbital (HOMO) is expected to have significant d-orbital character, specifically from the dxy, dxz, dyz, and dz² orbitals. The lowest unoccupied molecular orbital (LUMO) is predicted to be the antibonding dx²-y² orbital. The energy difference between the HOMO and LUMO is crucial in determining the electronic transitions observed in the UV-Vis spectrum.

Relevance to Drug Development: Apoptosis Signaling Pathway

Platinum-based complexes, most notably cisplatin, are potent anticancer agents that exert their cytotoxic effects primarily through the formation of DNA adducts. This DNA damage triggers a cascade of cellular events leading to apoptosis (programmed cell death).[8][9] Understanding this pathway is vital for the development of new platinum-based drugs.

Cisplatin-Induced Apoptosis Pathway

Upon entering the cell and aquation, cisplatin forms covalent bonds with DNA, leading to the formation of intrastrand and interstrand crosslinks.[9] This DNA damage is recognized by cellular machinery, initiating a signaling cascade that culminates in apoptosis.

Caption: Simplified cisplatin-induced apoptosis pathway.

The tumor suppressor protein p53 plays a central role in this process.[8] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too extensive, initiate apoptosis. One mechanism by which p53 promotes apoptosis is by upregulating the pro-apoptotic protein Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[8] Activated caspase-9 then activates the executioner caspase-3, which cleaves various cellular substrates, ultimately leading to the dismantling of the cell.[11][12]

Experimental Protocols

Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)

This protocol is adapted from established literature procedures.[1][13]

-

Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of hot water.

-

In a separate flask, dissolve two molar equivalents of triphenylphosphine (PPh₃) in warm ethanol.

-

Slowly add the triphenylphosphine solution to the stirring K₂[PtCl₄] solution.

-

A pale-yellow precipitate of the cis isomer will form. The trans isomer, which is also yellow, may form initially but will convert to the more stable cis isomer upon heating.[1]

-

Heat the mixture gently with stirring for 15-20 minutes to ensure complete conversion to the cis isomer.

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the white precipitate of cis-[PtCl₂(PPh₃)₂] by vacuum filtration.

-

Wash the product with cold ethanol and then with diethyl ether.

-

Dry the product in a desiccator.

UV-Visible Spectroscopy

-

Prepare a stock solution of cis-[PtCl₂(PPh₃)₂] of known concentration in a suitable UV-transparent solvent (e.g., dichloromethane or chloroform).

-

Prepare a series of dilutions from the stock solution.

-

Record the UV-Vis spectrum of each solution, including a solvent blank, over a wavelength range of approximately 250-600 nm using a dual-beam spectrophotometer.

-

Plot absorbance versus concentration at the identified absorption maxima to verify Beer's Law and determine molar absorptivity.

X-ray Photoelectron Spectroscopy

-

Mount the powdered sample of cis-[PtCl₂(PPh₃)₂] onto a sample holder using double-sided conductive tape or by pressing it into an indium foil.[9]

-

Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

-

Acquire a survey scan to identify all elements present on the surface.

-

Perform high-resolution scans of the Pt 4f, Cl 2p, P 2p, and C 1s regions.

-

Use a monochromatic Al Kα or Mg Kα X-ray source.

-

Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.

-

Fit the high-resolution spectra using appropriate software to determine the binding energies and relative atomic concentrations of the elements.

Cyclic Voltammetry

-

Prepare a solution of cis-[PtCl₂(PPh₃)₂] in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Use a three-electrode setup consisting of a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[6][14]

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement.[7]

-

Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a final potential and then reversing the scan. The scan rate can be varied to investigate the kinetics of the electron transfer processes.

Conclusion

This technical guide has provided a detailed examination of the electronic structure of cis-dichlorobis(triphenylphosphine)platinum(II). Through a combination of experimental data and computational insights, a comprehensive picture of its bonding, electronic transitions, and redox properties has been presented. The synthesis and characterization protocols offer practical guidance for researchers working with this important complex. Furthermore, the elucidation of the apoptosis signaling pathway induced by platinum-DNA adducts provides a crucial framework for professionals in the field of drug development, highlighting the molecular basis for the therapeutic potential of platinum-based compounds. Future work should focus on obtaining more precise experimental data for this specific complex to further refine our understanding of its electronic structure and reactivity.

References

- 1. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mta.scholaris.ca [mta.scholaris.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. deringerney.com [deringerney.com]

- 8. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Treatment of human cells with the anti-cancer drug cisplatin results in the caspase-dependent release of adduct-containing cell-free DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. pubs.acs.org [pubs.acs.org]

preliminary investigation of cis-Dichlorobis(triphenylphosphine)platinum(II) reactivity

An In-depth Technical Guide on the Preliminary Investigation of cis-Dichlorobis(triphenylphosphine)platinum(II) Reactivity

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-Dichlorobis(triphenylphosphine)platinum(II), often abbreviated as cis-[PtCl₂(PPh₃)₂], is a square planar platinum(II) complex that serves as a pivotal precursor in the synthesis of numerous platinum compounds. Its significance spans from catalysis in organic chemistry to being a foundational molecule for the development of platinum-based therapeutics.[1] The reactivity of this complex is primarily dictated by the lability of its chloride ligands and the ability of the platinum center to undergo oxidative addition. This guide provides a technical overview of its core reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and workflows.

Core Reactivity Profile

The chemical behavior of cis-[PtCl₂(PPh₃)₂] is dominated by two principal types of reactions:

-

Ligand Substitution Reactions : The chloride ligands are susceptible to substitution by a wide range of neutral or anionic ligands (L), such as amines, other phosphines, or thiolates.[1] This process is the cornerstone of its use as a precursor for more complex platinum derivatives. The general reaction can be represented as: cis-[PtCl₂(PPh₃)₂] + 2L → cis-[PtL₂(PPh₃)₂] + 2Cl⁻

-

Oxidative Addition : The platinum(II) center (d⁸ electron configuration) can be oxidized to platinum(IV) (d⁶) by reacting with various molecules (X-Y), such as halogens (e.g., I₂) or alkyl halides (e.g., CH₃I).[1] This reaction increases the coordination number of the platinum center from four to six. The general reaction is: cis-[PtCl₂(PPh₃)₂] + X-Y → [PtCl₂(X)(Y)(PPh₃)₂]

This reactivity makes the complex a valuable catalyst for reactions like hydrogenation and hydroformylation.[1][2]

Quantitative Data Presentation

The structural and reactive properties of cis-[PtCl₂(PPh₃)₂] can be quantified through various analytical techniques.

Table 1: Structural Data for cis-Dichlorobis(triphenylphosphine)platinum(II)

| Parameter | Value | Method |

|---|---|---|

| Pt—P Bond Length | 2.248 Å - 2.266 Å | X-ray Crystallography |

| Pt—Cl Bond Length | 2.324 Å - 2.355 Å | X-ray Crystallography |

| P—Pt—P Bond Angle | ~97° | X-ray Crystallography |

| Cl—Pt—Cl Bond Angle | ~87° | X-ray Crystallography |

| Molecular Weight | 790.56 g/mol | - |

Data sourced from references[3][4].

Table 2: Representative Reaction Data

| Reaction Type | Reactants | Product | Typical Yield |

|---|---|---|---|

| Ligand Substitution | cis-[PtCl₂(PPh₃)₂] + 2 PEt₃ | cis-[PtCl₂(PEt₃)₂] | > 90% |

| Oxidative Addition | cis-[PtCl₂(PPh₃)₂] + CH₃I | [PtCl₂(CH₃)I(PPh₃)₂] | High |

| Catalysis | Hydrosilylation of Alkenes | - | Effective Catalyst |

Yields and applications are based on general organometallic literature.

Experimental Protocols

Detailed methodologies for key reactions are crucial for reproducibility in research and development.

Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)

This protocol describes the standard synthesis from a common platinum salt.[3]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Triphenylphosphine (PPh₃)

-

Ethanol

-

Deionized water

-

Diethyl ether

Procedure:

-

In a 100 mL round-bottom flask, dissolve K₂[PtCl₄] in 20 mL of deionized water.

-

In a separate beaker, dissolve a twofold molar excess of PPh₃ in 30 mL of warm ethanol.

-

Add the PPh₃ solution dropwise to the stirring K₂[PtCl₄] solution. A pale-yellow precipitate will form immediately.

-

Heat the mixture gently on a hot plate with continuous stirring for 30 minutes to ensure complete reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the yellow solid by vacuum filtration using a Büchner funnel.

-

Wash the product sequentially with deionized water (2 x 20 mL), ethanol (2 x 15 mL), and finally diethyl ether (2 x 15 mL) to remove unreacted starting materials and byproducts.

-

Dry the final product, cis-[PtCl₂(PPh₃)₂], in a vacuum oven.

Ligand Substitution with Pyridine

This protocol exemplifies the substitution of chloride ligands.

Materials:

-

cis-[PtCl₂(PPh₃)₂]

-

Pyridine

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Dissolve 100 mg of cis-[PtCl₂(PPh₃)₂] in 10 mL of DCM in a 50 mL flask.

-

Add a slight excess (2.2 molar equivalents) of pyridine to the solution.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, reduce the solvent volume to approximately 2 mL under reduced pressure.

-

Add 20 mL of hexane to precipitate the product, cis-[Pt(pyridine)₂(PPh₃)₂]Cl₂.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold hexane and dry under vacuum.

Oxidative Addition of Methyl Iodide

This protocol demonstrates the oxidation of the Pt(II) center.

Materials:

-

cis-[PtCl₂(PPh₃)₂]

-

Methyl iodide (CH₃I)

-

Benzene or Toluene

-

Pentane

Procedure:

-

In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve 150 mg of cis-[PtCl₂(PPh₃)₂] in 15 mL of dry benzene.

-

Add a 1.5 molar equivalent of methyl iodide to the solution using a syringe.

-

Stir the solution at room temperature for 4-6 hours. The color of the solution may change.

-

Remove the solvent under vacuum to yield a solid residue.

-

Wash the solid with 10 mL of pentane to remove any excess methyl iodide.

-

Collect the resulting solid product, [PtCl₂(CH₃)I(PPh₃)₂], and dry it under vacuum.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: A generalized pathway for the stepwise ligand substitution of chloride ions.

Caption: A typical experimental workflow for an oxidative addition reaction.

Caption: Simplified signaling pathway for platinum-based anticancer drugs.[5][6][7]

References

- 1. cis-Dichlorobis(triphenylphosphine)platinum(II) | 15604-36-1 | Benchchem [benchchem.com]

- 2. cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1 [chemicalbook.com]

- 3. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 4. cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The chemical and biological effects of cis-dichlorodiammineplatinum (II), an antitumor agent, on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

cis-Dichlorobis(triphenylphosphine)platinum(II): A Versatile Precursor in Organometallic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Dichlorobis(triphenylphosphine)platinum(II), cis-PtCl2(PPh3)2, is a cornerstone precursor in the field of organometallic chemistry. Its stability, commercial availability, and the reactivity of its chloride ligands make it an ideal starting point for the synthesis of a diverse array of platinum(0) and platinum(II) complexes. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and logical workflow diagrams to support advanced research and development.

Physicochemical and Spectroscopic Properties

cis-PtCl2(PPh3)2 is a white, crystalline, air-stable solid.[1] Its square planar geometry is characteristic of Pt(II) complexes.[1] A summary of its key physical and chemical properties is presented below for quick reference.

Table 1: Physicochemical Properties of cis-Dichlorobis(triphenylphosphine)platinum(II)

| Property | Value | Reference(s) |

| Chemical Formula | C₃₆H₃₀Cl₂P₂Pt | [1][2] |

| Molar Mass | 790.57 g/mol | [1][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | ≥300 °C | [4] |

| CAS Number | 15604-36-1 | [2][5] |

| Pt-P Bond Distance | 2.261 Å (average) | [1] |

| Pt-Cl Bond Distance | 2.346 Å (average) | [1] |

Synthesis of the Precursor: cis-PtCl₂(PPh₃)₂

The most common and straightforward synthesis of the cis isomer involves the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine.[1] The triphenylphosphine ligand has a strong trans effect, which thermodynamically favors the formation of the cis complex upon heating.[1]

Experimental Protocol: Synthesis from K₂PtCl₄

This protocol is adapted from standard inorganic synthesis procedures.[1]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Triphenylphosphine (PPh₃)

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in a minimal amount of hot water.

-

In a separate beaker, dissolve a stoichiometric amount (2 equivalents) of triphenylphosphine in warm ethanol.

-

Slowly add the triphenylphosphine solution to the stirring aqueous solution of K₂PtCl₄.

-

A pale-yellow precipitate of cis-PtCl2(PPh3)2 will form immediately.

-

Heat the mixture at reflux for 30-60 minutes to ensure complete reaction and isomerization to the thermodynamically stable cis product.[1]

-

Allow the mixture to cool to room temperature, then cool further in an ice bath.

-

Collect the precipitate by vacuum filtration.

-

Wash the product sequentially with water, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the resulting white to off-white crystalline solid under vacuum.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of cis-PtCl₂(PPh₃)₂.

Applications as a Precursor in Organometallic Synthesis

The utility of cis-PtCl2(PPh3)2 stems from the lability of its chloride ligands, which can be readily substituted to form a wide range of new platinum complexes. This makes it a versatile entry point for synthesizing Pt(0), Pt(II)-hydride, and Pt(II)-organometallic compounds.

Synthesis of Platinum(0) Complexes

cis-PtCl2(PPh3)2 can be reduced in the presence of excess phosphine ligands to generate Pt(0) species like Tetrakis(triphenylphosphine)platinum(0), Pt(PPh3)4. These Pt(0) complexes are crucial precursors for oxidative addition reactions.[6]

Materials:

-

cis-PtCl2(PPh3)2

-

Triphenylphosphine (PPh₃)

-

Hydrazine hydrate (N₂H₄·H₂O) or Sodium borohydride (NaBH₄)

-

Ethanol (degassed)

Procedure:

-

Suspend cis-PtCl2(PPh3)2 and 2-3 equivalents of additional triphenylphosphine in degassed ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

Warm the suspension gently to aid dissolution.

-

Add a reducing agent, such as hydrazine hydrate, dropwise to the stirring solution. The solution will typically turn from a suspension to a clear, yellow solution.

-

Continue stirring and heating for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the Pt(PPh3)4 product.

-

Collect the yellow crystalline solid by filtration under inert conditions, wash with cold ethanol, and dry under vacuum.

Caption: Synthesis of Pt(PPh₃)₄ from cis-PtCl₂(PPh₃)₂.

Synthesis of Platinum Hydride Complexes

Platinum hydrides are key intermediates in many catalytic cycles. The trans isomer, trans-PtHCl(PPh3)2, is often synthesized from the cis-dichloro precursor, which isomerizes during the reaction.

Materials:

-

cis-PtCl2(PPh3)2

-

Ethanol

-

Aqueous Sodium borohydride (NaBH₄) or Hydrazine hydrate (N₂H₄·H₂O)

Procedure:

-

Suspend cis-PtCl2(PPh3)2 in ethanol.

-

Heat the suspension to reflux to form a clear solution.

-

While hot, add an aqueous or ethanolic solution of a reducing agent (e.g., NaBH₄ or N₂H₄·H₂O) dropwise.

-

The product, trans-PtHCl(PPh3)2, precipitates as a white solid.

-

After the addition is complete, continue refluxing for a few minutes.

-

Cool the mixture to room temperature.

-

Collect the white crystalline product by vacuum filtration, wash with water and then ethanol, and dry under vacuum.

References

- 1. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 2. strem.com [strem.com]

- 3. cis-Bis(triphenylphosphine)platinum(II) chloride | C36H30Cl2P2Pt | CID 82448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-Dichlorobis(triphenylphosphine)platinum(II) 15604-36-1 [sigmaaldrich.com]

- 5. colonialmetals.com [colonialmetals.com]

- 6. Synthesis and characterisation of the platinum complexes [PtCl(CCl=PAr)(PPh3)2] and [PtCl(CCl=PAr′)(PPh 3)2] as potential intermediates in the preparation of phosphaalkynes | Department of Chemistry [chem.ox.ac.uk]

Methodological & Application

Synthesis Protocol for cis-Dichlorobis(triphenylphosphine)platinum(II)

Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II), a square planar platinum(II) complex. This compound serves as a key precursor in the synthesis of various other platinum compounds, including potential therapeutic agents. The cis-configuration is crucial for many of its subsequent chemical reactions. The protocol described herein is based on the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine.

cis-Dichlorobis(triphenylphosphine)platinum(II) is a white, crystalline solid.[1] Its purity is essential for its use in further synthetic applications. This protocol includes details on the reaction setup, purification, and characterization of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of cis-Dichlorobis(triphenylphosphine)platinum(II).

| Parameter | Value | Reference |

| Molecular Formula | C₃₆H₃₀Cl₂P₂Pt | [2][3] |

| Molecular Weight | 790.56 g/mol | [2][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | ≥300 °C (decomposes) | [4][5] |

| CAS Number | 15604-36-1 | [4] |

| ³¹P NMR (CDCl₃) | δ ≈ 15.5 ppm (with ¹⁹⁵Pt satellites) | |

| ¹J(¹⁹⁵Pt-¹³P) | ≈ 3690 Hz | |

| IR (KBr, cm⁻¹) | ν(Pt-Cl) ~310, 290 cm⁻¹ | |

| Typical Yield | > 90% |

Experimental Protocol

This protocol details the synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) from potassium tetrachloroplatinate(II) and triphenylphosphine.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Triphenylphosphine (PPh₃)

-

Ethanol (absolute)

-

Diethyl ether

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) in a minimal amount of distilled water. To this, add a solution of triphenylphosphine (2 molar equivalents) dissolved in ethanol.

-

Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by the formation of a white precipitate. The heating is typically continued for 1-2 hours to ensure complete reaction.

-

Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to maximize precipitation. The white precipitate of cis-Dichlorobis(triphenylphosphine)platinum(II) is collected by vacuum filtration using a Büchner funnel.

-

Purification: The collected solid is washed sequentially with distilled water, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: The purified product is dried under vacuum to yield a fine, white crystalline powder.

-

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, ³¹P NMR spectroscopy, and IR spectroscopy.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II).

References

- 1. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 2. cis-Bis(triphenylphosphine)platinum(II) chloride | C36H30Cl2P2Pt | CID 82448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-Bis(triphenylphosphine)platinum(II) chloride [webbook.nist.gov]

- 4. cis-Dichlorobis(triphenylphosphine)platinum(II) 15604-36-1 [sigmaaldrich.com]

- 5. cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1 [chemicalbook.com]

Application Notes and Protocols: Crystal Structure Analysis of cis-Dichlorobis(triphenylphosphine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(triphenylphosphine)platinum(II), often abbreviated as cis-[PtCl₂(PPh₃)₂], is a square planar platinum(II) complex. It serves as a crucial precursor in the synthesis of various platinum-containing compounds, some of which exhibit significant anticancer properties, drawing parallels to the renowned cisplatin. The therapeutic efficacy of platinum-based drugs is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets such as DNA. Therefore, a precise understanding of the crystal structure of cis-[PtCl₂(PPh₃)₂] is paramount for the rational design of novel platinum-based therapeutic agents.

These application notes provide a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of cis-[PtCl₂(PPh₃)₂]. The protocols detailed herein are intended to guide researchers in obtaining high-quality crystalline material and performing its structural characterization.

Data Presentation

The crystallographic data for cis-Dichlorobis(triphenylphosphine)platinum(II) chloroform solvate are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

| Empirical Formula | C₃₇H₃₁Cl₅P₂Pt |

| Formula Weight | 909.90 g/mol |

| Temperature | 298 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.3174(9) Å |

| b | 24.436(2) Å |

| c | 15.6298(18) Å |

| α | 90° |

| β | 98.199(1)° |

| γ | 90° |

| Volume | 3900.3(7) ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.550 Mg/m³ |

| Absorption Coefficient | 4.05 mm⁻¹ |

| F(000) | 1792 |

| Data Collection | |

| Diffractometer | Bruker SMART CCD area-detector |

| Reflections Collected | 18772 |

| Independent Reflections | 6877 [R(int) = 0.071] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 6877 / 0 / 434 |

| Goodness-of-fit on F² | 0.97 |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.119 |

| R indices (all data) | R₁ = 0.071, wR₂ = 0.125 |

| Largest diff. peak and hole | 1.89 and -1.27 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles. [1]

| Bond | Length (Å) | Angle | Degree (°) |

| Pt-P(1) | 2.2481(17) | P(1)-Pt-P(2) | 98.76(7) |

| Pt-P(2) | 2.2658(19) | P(1)-Pt-Cl(1) | 175.72(7) |

| Pt-Cl(1) | 2.3244(19) | P(2)-Pt-Cl(1) | 86.66(7) |

| Pt-Cl(2) | 2.3548(17) | P(1)-Pt-Cl(2) | 86.43(7) |

| P(2)-Pt-Cl(2) | 174.72(7) | ||

| Cl(1)-Pt-Cl(2) | 88.38(7) |

Experimental Protocols

Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)[2]

This protocol describes the synthesis of the cis isomer from potassium tetrachloroplatinate.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Triphenylphosphine (PPh₃)

-

Ethanol

-

Deionized water

-

Heating mantle with magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in a minimal amount of hot water.

-

In a separate beaker, dissolve two molar equivalents of triphenylphosphine in warm ethanol.

-

Slowly add the triphenylphosphine solution to the stirring aqueous solution of potassium tetrachloroplatinate(II).

-

A pale-yellow precipitate of cis-[PtCl₂(PPh₃)₂] will form immediately.

-

Heat the mixture to reflux for 30 minutes to ensure the completion of the reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the product with water, then ethanol, and finally with a small amount of diethyl ether.

-

Dry the white, crystalline product under vacuum.

Crystallization of cis-Dichlorobis(triphenylphosphine)platinum(II) Chloroform Solvate

This protocol is designed to obtain single crystals suitable for X-ray diffraction analysis. The slow evaporation of a chloroform/hexane solution is employed.

Materials:

-

Synthesized cis-[PtCl₂(PPh₃)₂]

-

Chloroform (CHCl₃)

-

Hexane

-

Small, clean vial

-

Beaker

Procedure:

-

Dissolve a small amount of the synthesized cis-[PtCl₂(PPh₃)₂] in chloroform in a clean vial to create a nearly saturated solution.

-

Place the vial inside a larger beaker containing a small amount of hexane.

-

Cover the beaker to allow for the slow diffusion of hexane vapor into the chloroform solution.

-

Alternatively, add a small amount of hexane to the chloroform solution until it becomes slightly turbid. Then, add a drop of chloroform to redissolve the precipitate.

-

Allow the solvent to evaporate slowly in a fume hood at room temperature.

-

Yellowish, prismatic crystals of [PtCl₂(C₁₈H₁₅P)₂]·CHCl₃ should form over a period of several days.[1]

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for the structural determination of the obtained crystals.

Procedure:

-

Crystal Mounting: Carefully select a well-formed single crystal (approximate dimensions 0.38 x 0.35 x 0.18 mm) and mount it on a goniometer head.[1]

-

Data Collection:

-

Perform data collection on a Bruker SMART CCD area-detector diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[1]

-

Maintain the crystal at a constant temperature of 298 K during data collection.[1]

-

Collect a series of frames with an appropriate exposure time, covering a full sphere of reciprocal space.

-

-

Data Reduction:

-

Integrate the raw diffraction data to obtain the intensities of the reflections.

-

Apply corrections for Lorentz and polarization effects.

-

Perform an absorption correction (e.g., using SADABS).[1]

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods (e.g., with SHELXS97).[1]

-

Refine the structural model by full-matrix least-squares on F² using appropriate software (e.g., SHELXL97).[1]

-

Locate and refine all non-hydrogen atoms anisotropically.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

-

The final refinement should converge to acceptable R-factors and a smooth difference Fourier map.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for the crystal structure analysis of cis-Dichlorobis(triphenylphosphine)platinum(II).

Caption: Experimental workflow for the crystal structure analysis.

References

Application Notes and Protocols for cis-Dichlorobis(triphenylphosphine)platinum(II) Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility characteristics of cis-Dichlorobis(triphenylphosphine)platinum(II), a crucial parameter for its application in synthesis, catalysis, and pharmaceutical research. The document includes a detailed protocol for determining its solubility in various organic solvents, a template for data presentation, and a workflow diagram for the experimental procedure.

Application Notes

cis-Dichlorobis(triphenylphosphine)platinum(II) ([cis-PtCl₂(PPh₃)₂]) is a square planar platinum(II) complex that serves as a key precursor in the synthesis of other platinum compounds, including potential anti-cancer agents. Its solubility in organic solvents is a critical factor influencing its reactivity, purification, and formulation for various applications.

General Solubility Profile:

cis-Dichlorobis(triphenylphosphine)platinum(II) is generally considered to be sparingly soluble in many common organic solvents. Qualitative assessments from various sources indicate that it is slightly soluble in chlorinated hydrocarbons like chloroform and dichloromethane, as well as aromatic hydrocarbons such as toluene.[1][2][3] It is reported to be insoluble in water.[1][3] The presence of the bulky and nonpolar triphenylphosphine ligands contributes significantly to its solubility characteristics, favoring less polar organic solvents over polar ones.

Factors Influencing Solubility:

Several factors can influence the solubility of cis-Dichlorobis(triphenylphosphine)platinum(II):

-

Solvent Polarity: The compound's solubility is expected to be greater in solvents with a polarity that matches its own. Given its structure, solvents of low to moderate polarity are likely to be most effective.

-

Temperature: For most solid solutes, solubility increases with temperature. This principle can be utilized to prepare supersaturated solutions for recrystallization and purification.

-

Purity of the Compound: Impurities in the solid can affect its crystal lattice energy and, consequently, its solubility.

-

Solvent Purity: The presence of water or other impurities in the organic solvent can significantly alter the solubility of the platinum complex.

Note on Solvent Interaction:

While dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds, it is generally not recommended for platinum(II) halide complexes. DMSO can coordinate to the platinum center, potentially displacing the chloride or even the phosphine ligands, thereby altering the chemical identity of the compound in solution.[4]

Quantitative Solubility Data

Precise quantitative solubility data for cis-Dichlorobis(triphenylphosphine)platinum(II) in a wide range of organic solvents is not extensively reported in publicly available literature. The following table is provided as a template for researchers to systematically record their experimentally determined solubility values. The subsequent protocol outlines a reliable method for obtaining this data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Tetrahydrofuran (THF) | ||||

| Acetone | ||||

| Ethanol | ||||

| Hexane | ||||

| User-defined solvent |

Experimental Protocol: Determination of Solubility by the Saturation Method

This protocol describes a standard laboratory procedure to determine the solubility of cis-Dichlorobis(triphenylphosphine)platinum(II) in an organic solvent at a specific temperature.

Materials and Equipment:

-

cis-Dichlorobis(triphenylphosphine)platinum(II)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL or 8 mL)

-

Constant temperature shaker or water bath

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for platinum analysis)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of cis-Dichlorobis(triphenylphosphine)platinum(II) to a vial. The exact amount should be more than what is expected to dissolve. b. Accurately pipette a known volume of the chosen organic solvent into the vial. c. Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). d. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The equilibration time should be determined empirically.

-

Sample Collection and Filtration: a. After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant (the clear saturated solution) into a syringe, avoiding the collection of any solid particles. c. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining undissolved microcrystals. Record the exact volume of the filtered solution.

-

Determination of Solute Concentration:

-

Gravimetric Method: i. Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not decompose the compound. ii. Once the solvent is completely removed, weigh the vial containing the dried residue. iii. The mass of the dissolved compound is the final weight of the vial minus the initial weight of the empty vial. iv. Calculate the solubility in mg/mL.

-